molecular formula C9H9NO2 B8804747 6-(Hydroxymethyl)indolin-2-one

6-(Hydroxymethyl)indolin-2-one

Cat. No.: B8804747
M. Wt: 163.17 g/mol
InChI Key: CAQGOPFQSAXOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-(hydroxymethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,11H,4-5H2,(H,10,12)

InChI Key

CAQGOPFQSAXOCG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CO)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium borohydride (228 mg) was added to a suspension of methyl 2-oxoindolin-6-carboxylate (1.0 g) in tetrahydrofuran (10 ml) under ice-cooling and the mixture was stirred at 50° C. for 3 hours. Lithium borohydride (456 mg) was further added and the reaction mixture was stirred at 50° C. for 15 hours. Water was added to the reaction mixture under ice-cooling and the mixture was acidified with addition of conc. hydrochloric acid. It was extracted with ethyl acetate, dried over sodium sulfate and concentrated in vacuo. The resulted residue was triturated in methanol to give 6-(hydroxymethyl)-1,3-dihydro-2H-indol-2-one (172 mg) as a colorless powder. The mother liquid was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=10/1 to ethyl acetate) to give the same (242 mg) as a colorless powder.
Quantity
228 mg
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reactant
Reaction Step One
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1 g
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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456 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

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